molecular formula C7H2F3IO2 B3049368 2,3,4-Trifluoro-5-iodobenzoic acid CAS No. 203916-59-0

2,3,4-Trifluoro-5-iodobenzoic acid

Cat. No.: B3049368
CAS No.: 203916-59-0
M. Wt: 301.99 g/mol
InChI Key: HPJYIPWVPDYSDU-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H2F3IO2 and a molecular weight of 301.99 g/mol . This compound is characterized by the presence of three fluorine atoms and one iodine atom attached to a benzoic acid core. It is commonly used as an intermediate in the synthesis of various organic compounds and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Trifluoro-5-iodobenzoic acid typically involves the halogenation of 2,3,4-trifluorobenzoic acid. One common method includes the direct iodination of 2,3,4-trifluorobenzoic acid using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide . The reaction is usually carried out in a suitable solvent like acetic acid or dichloromethane under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The halogenation step is optimized to minimize by-products and maximize the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluoro-5-iodobenzoic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde under suitable conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or alkyl halides in the presence of a base.

    Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, aldehydes, and other functionalized aromatic compounds .

Scientific Research Applications

2,3,4-Trifluoro-5-iodobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Trifluoro-5-iodobenzoic acid depends on its specific application. In biological systems, it may act as an inhibitor of certain enzymes or interact with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to proteins, while the iodine atom can facilitate the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-Trifluorobenzoic acid
  • 2,3,5-Trifluoro-4-iodobenzoic acid
  • 3-Fluoro-5-iodobenzoic acid

Uniqueness

2,3,4-Trifluoro-5-iodobenzoic acid is unique due to the specific arrangement of fluorine and iodine atoms on the benzoic acid core. This unique structure imparts distinct chemical and physical properties, such as increased reactivity and specific binding interactions, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2,3,4-trifluoro-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3IO2/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJYIPWVPDYSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50455561
Record name 2,3,4-trifluoro-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203916-59-0
Record name 2,3,4-Trifluoro-5-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203916-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4-trifluoro-5-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50455561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

AcOH (1.2 L) and Ac2O (0.63 L) were added to a 5 L flask. H2SO4 (1.6 L) was then added to the same flask while cooling with ice to prevent the temperature from exceeding 40° C. Next, I2 (70 g), activated MnO2 (70 g) and 2,3,4-trifluorobenzoic acid (120 g, 0.68 mol) were added in solid form while stirring at room temperature. While stirring the resulting dark purple suspension at 50° C., I2 (70 g) and activated MnO2 (70 g) were added after 2 to 3 hours, and I2 (33 g) and activated MnO2 (37 g) were further added after 4 to 6 hours. After 24 hours, the reaction mixture was added to ice water (2 L). The purple organic layer obtained by extraction three times with CH2Cl2 (1.6 L, 1.0 L, 1.0 L) was washed twice with 0.2N Na2S2O3 aqueous solution (2.0 L, 1.0 L), resulting in alteration of the organic layer color to pale yellow. The organic layer was washed four times with 1.0 L of water to remove the AcOH, yielding a non-cloudy transparent organic layer. After removing water in the organic layer with Na2SO4 (1.3 kg), the solvent was removed by distillation to yield 192 g of 2,3,4-trifluoro-5-iodobenzoic acid (0.64 mol, 94%, purity: 99 LC area % (UV peak area % in LC)) as white powders. If necessary, rinsing may be performed with a mixed solvent of ethanol and hexane (EtOAc: hexane=1:9 (v/v)).
Quantity
1.6 L
Type
solvent
Reaction Step One
Name
Quantity
0.63 L
Type
reactant
Reaction Step Two
Name
Quantity
1.2 L
Type
solvent
Reaction Step Two
Name
Quantity
1.6 L
Type
reactant
Reaction Step Three
Name
Quantity
70 g
Type
reactant
Reaction Step Four
Quantity
120 g
Type
reactant
Reaction Step Four
Name
Quantity
70 g
Type
catalyst
Reaction Step Four
Name
Quantity
70 g
Type
reactant
Reaction Step Five
Name
Quantity
70 g
Type
catalyst
Reaction Step Five
Name
Quantity
33 g
Type
reactant
Reaction Step Six
Name
Quantity
37 g
Type
catalyst
Reaction Step Six
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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